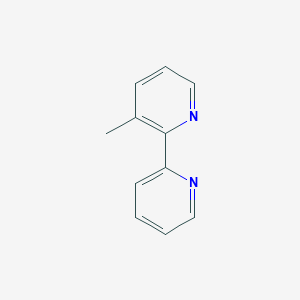

3-Methyl-2-pyridin-2-ylpyridine

概要

説明

3-Methyl-2-pyridin-2-ylpyridine, also known as MPP, is a heterocyclic compound that has been studied for its potential use in scientific research. MPP is a derivative of pyridine and has a molecular formula of C12H10N2. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

科学的研究の応用

3-Methyl-2-pyridin-2-ylpyridine has been studied for its potential use in scientific research. One area of research that has been explored is its use as a fluorescent probe for detecting metal ions. 3-Methyl-2-pyridin-2-ylpyridine has been found to selectively bind to certain metal ions such as copper and nickel, and this binding results in a change in fluorescence intensity. This property of 3-Methyl-2-pyridin-2-ylpyridine makes it useful for detecting metal ions in biological samples.

Another area of research that has been explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a ligand for metal complexes. 3-Methyl-2-pyridin-2-ylpyridine has been found to form stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their potential use as catalysts in various chemical reactions.

作用機序

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes

Action Environment

The action, efficacy, and stability of 3-Methyl-2-pyridin-2-ylpyridine can be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting .

実験室実験の利点と制限

One advantage of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its ability to selectively bind to certain metal ions. This property makes it useful for detecting metal ions in biological samples. Another advantage is its ability to form stable complexes with metal ions, which makes it useful for studying metal-catalyzed reactions.

One limitation of using 3-Methyl-2-pyridin-2-ylpyridine in lab experiments is its potential toxicity. 3-Methyl-2-pyridin-2-ylpyridine has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.

将来の方向性

There are several future directions for research on 3-Methyl-2-pyridin-2-ylpyridine. One area of research that could be explored is the use of 3-Methyl-2-pyridin-2-ylpyridine as a fluorescent probe for detecting metal ions in living cells. Another area of research could be the development of metal complexes of 3-Methyl-2-pyridin-2-ylpyridine as potential catalysts for various chemical reactions.

In conclusion, 3-Methyl-2-pyridin-2-ylpyridine is a heterocyclic compound that has been studied for its potential use in scientific research. Its ability to selectively bind to certain metal ions and form stable complexes with metal ions makes it useful for various applications. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-pyridin-2-ylpyridine and its potential applications in scientific research.

特性

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,2'-bipyridine | |

CAS RN |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

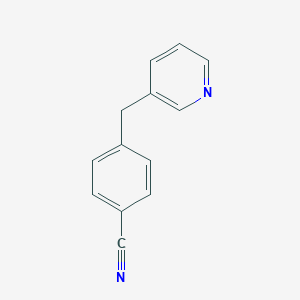

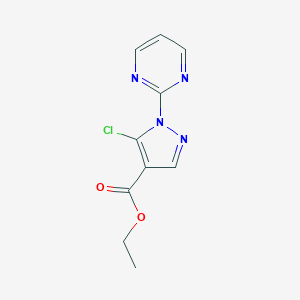

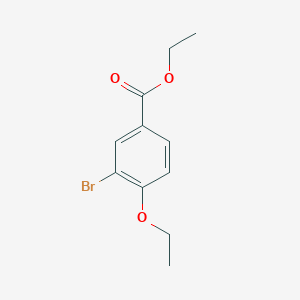

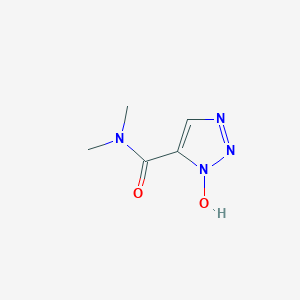

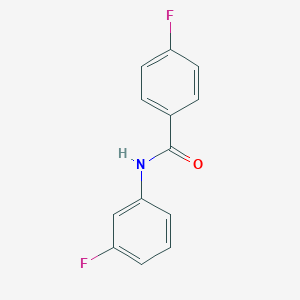

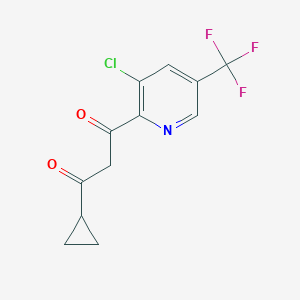

Synthesis routes and methods I

Procedure details

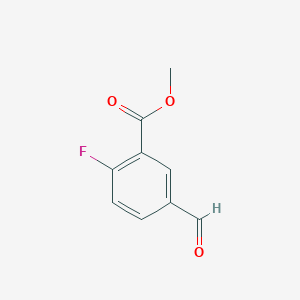

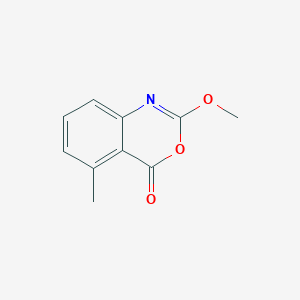

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)